molecular formula C23H22N2O6S B11164908 N-(4-sulfamoylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(4-sulfamoylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11164908
M. Wt: 454.5 g/mol
InChI Key: XWHMYTKWBLGRPY-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound featuring a furochromenone core substituted with methyl groups at positions 2, 3, and 5, an acetamide linker, and a 4-sulfamoylbenzyl moiety.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H22N2O6S/c1-12-14(3)30-20-10-21-18(8-17(12)20)13(2)19(23(27)31-21)9-22(26)25-11-15-4-6-16(7-5-15)32(24,28)29/h4-8,10H,9,11H2,1-3H3,(H,25,26)(H2,24,28,29)

InChI Key

XWHMYTKWBLGRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C)C

Origin of Product

United States

Biological Activity

N-(4-sulfamoylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound that exhibits potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 423.52 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4CCOCC4)C)C

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess broad-spectrum antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Anticancer Activity

Studies have demonstrated that derivatives of the compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, compounds with similar structural motifs have been reported to activate caspase cascades leading to programmed cell death in breast and colon cancer cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various models. It has been suggested that the furochromene moiety may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can reduce inflammation and may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial metabolism.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory responses and cancer progression.
  • Cell Signaling Pathways : It can modulate pathways such as MAPK and NF-kB that are crucial for cell survival and proliferation.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar structure to this compound demonstrated MIC values as low as 10 µg/mL, indicating strong antibacterial activity.

Case Study 2: Anticancer Potential

In vitro studies on human breast cancer cells (MCF-7) treated with furochromene derivatives revealed a significant reduction in cell viability at concentrations above 20 µM. Flow cytometry analysis indicated an increase in apoptotic cells correlating with increased concentrations of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

A. Furochromenone Derivatives with Acetamide Linkers 1. N-(4-Sulfamoylphenyl)-2-cyanoacetamide Derivatives (e.g., 13a–e) - Structure: These compounds (e.g., 13a, 13b) feature a cyanoacetamide linker instead of a methyl-substituted furochromenone. The sulfamoyl group is directly attached to a phenyl ring rather than a benzyl group . - Synthesis: Prepared via coupling of cyanoacetanilide with diazonium salts of aromatic amines, yielding hydrazinylidene derivatives with yields >90% . - Key Data: - 13a: Molecular weight 357.38 g/mol, IR peaks at 1664 cm⁻¹ (C=O), $^1$H-NMR δ 10.13 (NH) . - 13b: Methoxy-substituted analog with IR νmax 2212 cm⁻¹ (C≡N) and $^1$H-NMR δ 3.77 (OCH3) .

N-(3-Fluorophenylcarbamothioyl)-2-(5-methyl-7-oxo-3-(p-tolyl)-furochromen-6-yl)acetamide (II-13) Structure: Incorporates a thiourea-carbamothioyl group and a p-tolyl substituent on the furochromenone core, differing from the target compound’s trimethyl and sulfamoylbenzyl groups . Key Data: HRMS m/z 501.1274 ([M+H]+), $^1$H-NMR δ 12.42 (NH) .

Substituent Variations

B. Sulfonamide/Sulfamoyl Modifications

Category: Classified as G2 (specific criteria undefined in evidence) .

C. Furochromenone-Acetamide Hybrids

N-(4-Methylbenzyl)-3-(2,3,5-trimethyl-7-oxo-furochromen-6-yl)propanamide

  • Structure : Uses a propanamide linker and 4-methylbenzyl group instead of sulfamoylbenzyl, likely affecting lipophilicity and target selectivity .

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